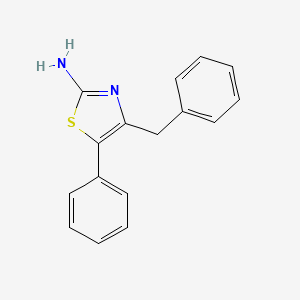

4-Benzyl-5-phenyl-1,3-thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-benzyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFAOMSCRJEMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(SC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch reaction, a classical method for thiazole synthesis, involves the cyclization of thiourea derivatives with α-halo ketones. For 4-benzyl-5-phenyl substitution, the α-halo ketone must incorporate both aromatic groups. For example, reacting phenacyl bromide (PhCOCH₂Br) with a benzyl-substituted thiourea could theoretically yield the desired product. However, the steric bulk of the benzyl group may necessitate elevated temperatures or prolonged reaction times.

A modified approach involves using α-bromo-β-keto esters bearing pre-installed benzyl and phenyl substituents. While such precursors are synthetically demanding, they offer direct access to the target substitution pattern. For instance, ethyl 2-bromo-3-oxo-4-benzyl-5-phenylpentanoate could cyclize with thiourea under acidic conditions, though this route remains hypothetical without experimental validation.

Cyclodehydration with Phosphorus Oxychloride

Analogous to thiadiazole syntheses, cyclodehydration of thioamides with α-keto acids or esters in POCl₃ presents a viable pathway. Benzyl phenyl ketone-derived thioamides, when treated with POCl₃, may undergo cyclization to form the thiazole ring. This method benefits from high atom economy but requires precise control over stoichiometry to avoid over-oxidation.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

The Buchwald-Hartwig (BHA) reaction, effective for constructing C–N bonds in triazoles, could adapt to thiazole systems. If a halogenated thiazole precursor (e.g., 4-benzyl-5-phenyl-1,3-thiazol-2-chloride) were accessible, coupling with ammonia or benzylamine via Pd/NHC catalysts might install the amine group. Optimal conditions from triazole studies suggest:

- Catalyst : (THP-Dipp)Pd(cinn)Cl (2 mol%)

- Base : NaOtBu (3.0 equiv)

- Solvent : 1,4-Dioxane at 120°C

This method’s success hinges on precursor availability, as 2-chlorothiazoles are less common than their triazole counterparts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (Theoretical) |

|---|---|---|---|

| Hantzsch Synthesis | One-pot procedure; Scalable | Requires bespoke α-halo ketones | 40–60% |

| Cyclodehydration | High purity; Minimal byproducts | Sensitive to moisture; POCl₃ handling risks | 50–70% |

| BHA Amination | Modular; Late-stage functionalization | Dependent on halogenated precursors | 60–80% |

| Suzuki Coupling | Flexibility in substituent placement | Multi-step; Costly catalysts | 30–50% |

Experimental Considerations and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance cyclization kinetics but may promote decomposition at >120°C. Microwave-assisted synthesis could reduce reaction times while maintaining yields.

Catalytic System Tuning

NHC-Pd complexes outperform traditional phosphine ligands in BHA reactions, as evidenced by triazole syntheses achieving >95% yields with (THP-Dipp)Pd(cinn)Cl. Similar performance is anticipated for thiazoles, though sulfur’s coordinating ability may necessitate ligand modifications.

Characterization and Validation

Critical analytical data for 4-benzyl-5-phenyl-1,3-thiazol-2-amine include:

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thiazole derivatives, including 4-benzyl-5-phenyl-1,3-thiazol-2-amine, exhibit notable anticancer properties. For instance, studies have shown that modifications on the thiazole ring can enhance the compound's efficacy against various cancer cell lines.

A study by Finiuk et al. demonstrated that N-acylated derivatives of 2-amino-5-benzyl-1,3-thiazoles exhibited selective activity against glioblastoma and melanoma cell lines, with some compounds showing low toxicity to normal cells. The lead compound in their series showed an IC50 value of 0.2–1 µM against resistant cancer cells, indicating its potential as a therapeutic agent against challenging cancer types .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In a study focusing on Alzheimer's disease, thiazole derivatives were identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme associated with cognitive decline. Compounds containing thiazole rings demonstrated significant AChE inhibitory activity, suggesting their potential use in treating neurodegenerative diseases .

Antimicrobial Activity

4-Benzyl-5-phenyl-1,3-thiazol-2-amine has shown promising antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial and fungal strains. For example, derivatives of thiazole have been synthesized and tested for their antimicrobial activity, revealing significant effects against resistant microbial strains .

Agrochemicals

The compound is being explored for its potential use in agrochemicals due to its biological activity profile. Thiazole derivatives are known for their fungicidal and insecticidal properties, making them suitable candidates for developing new agricultural products aimed at pest control and crop protection .

Material Science

In addition to its biological applications, 4-benzyl-5-phenyl-1,3-thiazol-2-amine is utilized in the development of materials with specific electronic properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of 4-benzyl-5-phenyl-1,3-thiazol-2-amine:

Wirkmechanismus

The mechanism of action of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Hypothesized Activity for 4-Benzyl-5-phenyl-1,3-thiazol-2-amine :

- Antiproliferative Potential: Bulky aromatic groups may enhance DNA intercalation or kinase inhibition, similar to .

- Antimicrobial Activity : Benzyl groups could improve lipophilicity, aiding penetration into bacterial membranes .

Physicochemical Properties

| Property | 4-Benzyl-5-phenyl-1,3-thiazol-2-amine | 5-Methyl-4-phenyl-1,3-thiazol-2-amine | 5-Benzyl-1,3-thiazol-2-amine (LL2) |

|---|---|---|---|

| Molecular Weight (g/mol) | 266.36 | 190.26 | 190.26 |

| LogP (Predicted) | ~3.8 | ~2.5 | ~3.2 |

| Solubility (mg/mL) | <0.1 (DMSO) | ~1.2 (DMSO) | ~0.5 (DMSO) |

| Melting Point (°C) | Not reported | 180–182 | 165–168 |

Notes:

Biologische Aktivität

4-Benzyl-5-phenyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been investigated for various biological effects:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of bacteria and fungi.

- Antiviral Activity : Research indicates potential efficacy against certain viral infections.

- Anticancer Activity : The compound shows promise as an anticancer agent, demonstrating cytotoxic effects on various cancer cell lines.

- Neuroprotective Effects : Its ability to protect neuronal cells from damage has been documented in several studies.

Target Interactions

4-Benzyl-5-phenyl-1,3-thiazol-2-amine interacts with multiple biological targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial virulence pathways.

- Gene Expression Modulation : It alters gene expression related to apoptosis and cell proliferation.

- Protein Binding : The compound binds to proteins involved in critical cellular processes, potentially disrupting their function.

Biochemical Pathways

The biological activity of this thiazole derivative involves various biochemical pathways:

- Inhibition of Proteins : It disrupts proteomics-mediated pathways essential for bacterial growth and pathogenicity.

- Cellular Effects : The compound has shown significant anti-promastigote activity against Leishmania amazonensis, indicating its potential in treating parasitic infections.

Antimicrobial Studies

A study demonstrated that 4-Benzyl-5-phenyl-1,3-thiazol-2-amine exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, with zones of inhibition measured in millimeters against various strains (Table 1) .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 7 | 6 |

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as U-937 and SK-MEL-1, with IC50 values ranging from 5.7 to 12.2 μM. These results suggest that the compound may serve as a promising lead in anticancer drug development .

Pharmacokinetics

The pharmacokinetic profile of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine indicates that it is slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility profile may influence its bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

4-Benzyl-5-phenyl-1,3-thiazol-2-amine shows unique characteristics compared to other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenyl-1,3-thiazole-2-amine | Lacks benzyl group | Moderate antimicrobial |

| 5-Phenyl-1,3-thiazole-2-amine | Different substitution patterns | Lower cytotoxicity |

| 4-Benzyl-5-phenylthiazole | Enhanced lipophilicity | High potency in assays |

The presence of both benzyl and phenyl groups enhances the lipophilicity and interaction potential of this compound with biological membranes, contributing to its higher potency .

Q & A

Basic: What are the established synthetic routes for 4-Benzyl-5-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation reactions of thiourea derivatives with α-haloketones or via cyclization of pre-functionalized precursors. For example, analogous compounds like 4-(benzo[d]thiazol-2-yl)benzenamine are synthesized by refluxing with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization (ethanol) . Optimization strategies include:

- Temperature control : Prolonged reflux (4–6 hours) ensures complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Monitoring : Thin-layer chromatography (TLC) with iodine visualization tracks reaction progress .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl protons at δ 3.8–4.2 ppm) and confirms aromatic substitution patterns. DMSO-d₆ is commonly used as the solvent .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR spectroscopy : Identifies functional groups like N–H stretches (~3300 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .

Advanced: How can the crystal structure of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine be determined using SHELX software?

Methodological Answer:

- Data collection : Use high-resolution X-ray diffraction (single-crystal) to obtain intensity data.

- Structure solution : Employ SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. For macromolecular applications, SHELXPRO interfaces with refinement pipelines. Validate geometry using PLATON or Mercury .

Advanced: How should researchers address contradictions in biological activity data (e.g., antimicrobial MIC variations)?

Methodological Answer:

Discrepancies in MIC values (e.g., Table 2 in ) arise from:

- Strain variability : Test against standardized microbial strains (e.g., ATCC).

- Concentration gradients : Use microbroth dilution assays with serial dilutions (2–256 µg/mL).

- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors). Statistical tools like ANOVA or dose-response modeling clarify trends .

Advanced: What experimental approaches elucidate interactions between 4-Benzyl-5-phenyl-1,3-thiazol-2-amine and protein targets (e.g., kinases)?

Methodological Answer:

- Radioligand binding assays : Use ³H-labeled compound to measure affinity (Kd) for kinases like cAMP-dependent protein kinase .

- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding poses in kinase active sites. Validate with mutagenesis (e.g., Ala-scanning) .

- Functional assays : Measure kinase inhibition in HEK293 cells via luminescent ATP depletion assays .

Advanced: How do reaction mechanisms for 4-Benzyl-5-phenyl-1,3-thiazol-2-amine vary under oxidative vs. reductive conditions?

Methodological Answer:

- Oxidation : The thiazole sulfur oxidizes to sulfoxides (H₂O₂/AcOH) or sulfones (mCPBA). Monitor via LC-MS to track intermediates .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the thiazole ring to thiazolidine. Use deuterated solvents (CDCl₃) in NMR to confirm regioselectivity .

- Kinetic studies : Employ stopped-flow UV-Vis spectroscopy to compare rate constants (k₁, k₂) under varying pH .

Basic: What are the stability considerations for 4-Benzyl-5-phenyl-1,3-thiazol-2-amine under storage and experimental conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation.

- Solvent stability : Avoid DMSO for long-term storage due to radical formation; use ethanol or acetonitrile .

- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for thiazoles) .

Advanced: How can computational modeling predict the pharmacokinetic properties of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.